4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine typically involves the reaction of 4-methoxy-3-nitroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced catalysts and solvents can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-formyl-3-nitrophenyl)pyrimidin-2-amine.
Reduction: Formation of 4-(4-methoxy-3-aminophenyl)pyrimidin-2-amine.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of receptor tyrosine kinases, blocking the signaling pathways that promote cancer cell growth and survival . The compound’s structure allows it to bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine: Unique due to its specific substitution pattern on the aromatic ring.
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine: Similar structure but with a fluorine and indole substitution, showing different biological activities.
4-aminopyrrolo[2,3-d]pyrimidine: Another pyrimidine derivative with distinct pharmacological properties.
Uniqueness
This compound stands out due to its specific methoxy and nitro substitutions, which confer unique electronic properties and reactivity. This makes it particularly valuable in the design of targeted therapeutic agents and advanced materials.
Properties
Molecular Formula |
C11H10N4O3 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
4-(4-methoxy-3-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10N4O3/c1-18-10-3-2-7(6-9(10)15(16)17)8-4-5-13-11(12)14-8/h2-6H,1H3,(H2,12,13,14) |
InChI Key |
WUSMEKQEVZZCNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.